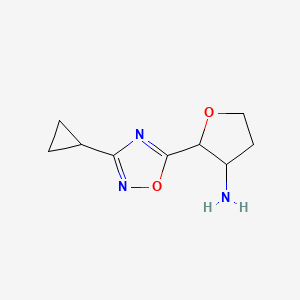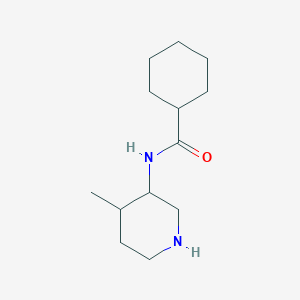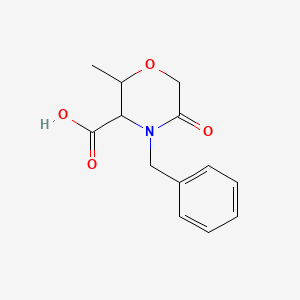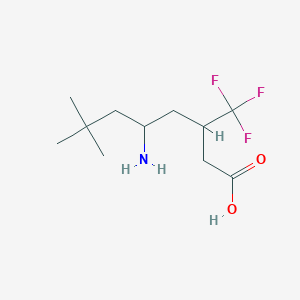
4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carbaldehyde is a chemical compound characterized by the presence of a trifluoroethyl group attached to a triazole ring, which is further substituted with a carbaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-carbaldehyde typically involves the reaction of 4H-1,2,4-triazole with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The resulting intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the desired carbaldehyde derivative .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carboxylic acid.
Reduction: 4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-methanol.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of triazole-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
- 4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-methanol
- 4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carboxylic acid
- 4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-thiol
Comparison:
- Uniqueness: The presence of the carbaldehyde group in 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-carbaldehyde makes it a versatile intermediate for further chemical modifications. This distinguishes it from its alcohol, carboxylic acid, and thiol counterparts, which have different reactivity and applications .
Properties
Molecular Formula |
C5H4F3N3O |
|---|---|
Molecular Weight |
179.10 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroethyl)-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C5H4F3N3O/c6-5(7,8)2-11-3-9-10-4(11)1-12/h1,3H,2H2 |
InChI Key |
NYJCIWHWRLURLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(N1CC(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}propan-2-amine](/img/structure/B15260310.png)


![4H,6H,7H-Pyrano[3,4-D][1,3]oxazol-2-ylmethanol](/img/structure/B15260344.png)
![Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate](/img/structure/B15260348.png)




![1-[(3R)-3-Aminopiperidin-1-yl]-3-methylbutan-1-one](/img/structure/B15260377.png)

